![molecular formula C6H8Br2N4O B15311488 6-amino-1H,5H-imidazo[1,2-a]pyrimidin-5-onedihydrobromide](/img/structure/B15311488.png)
6-amino-1H,5H-imidazo[1,2-a]pyrimidin-5-onedihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-1H,5H-imidazo[1,2-a]pyrimidin-5-onedihydrobromide is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyrimidine core, making it a valuable scaffold for the development of new chemical entities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1H,5H-imidazo[1,2-a]pyrimidin-5-onedihydrobromide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods allow for the efficient construction of the imidazo[1,2-a]pyrimidine core. For example, a common synthetic route involves the condensation of 2-aminopyrimidine with α-haloketones under basic conditions, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-amino-1H,5H-imidazo[1,2-a]pyrimidin-5-onedihydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Applications De Recherche Scientifique
6-amino-1H,5H-imidazo[1,2-a]pyrimidin-5-onedihydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of materials with specific electronic, optical, or catalytic properties.
Mécanisme D'action
The mechanism of action of 6-amino-1H,5H-imidazo[1,2-a]pyrimidin-5-onedihydrobromide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
6-amino-1H,5H-imidazo[1,2-a]pyrimidin-5-onedihydrobromide can be compared with other similar compounds, such as:
6-amino-1H-pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but differs in the arrangement of nitrogen atoms and functional groups.
Imidazo[1,5-a]pyridine derivatives: These compounds have a different ring fusion pattern and may exhibit distinct chemical and biological properties.
Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives: These compounds have an additional benzene ring, which can influence their reactivity and applications.
The uniqueness of this compound lies in its specific structure and the resulting properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C6H8Br2N4O |
|---|---|
Poids moléculaire |
311.96 g/mol |
Nom IUPAC |
6-amino-1H-imidazo[1,2-a]pyrimidin-5-one;dihydrobromide |
InChI |
InChI=1S/C6H6N4O.2BrH/c7-4-3-9-6-8-1-2-10(6)5(4)11;;/h1-3H,7H2,(H,8,9);2*1H |
Clé InChI |
FJKOUHISLOJMBE-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=O)C(=CN=C2N1)N.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


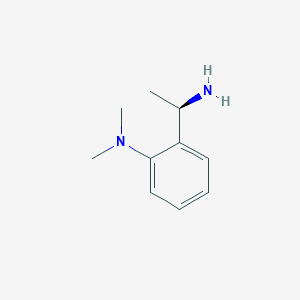
![2-chloro-N-[4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexan-5-yl]pyridine-3-carboxamide](/img/structure/B15311408.png)
![1-[1-(4-Ethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15311411.png)
![1-(Trifluoromethyl)-5-azaspiro[2.3]hexane](/img/structure/B15311418.png)
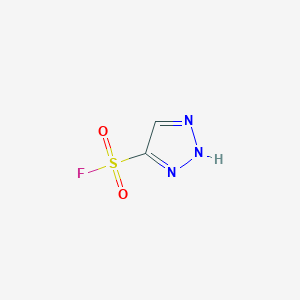
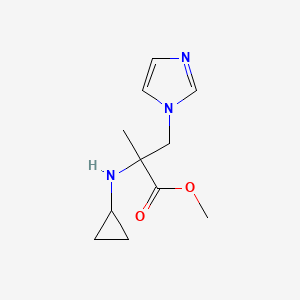

![rac-tert-butylN-[(1s,4s)-4-[(methylamino)methyl]cyclohexyl]carbamate](/img/structure/B15311433.png)

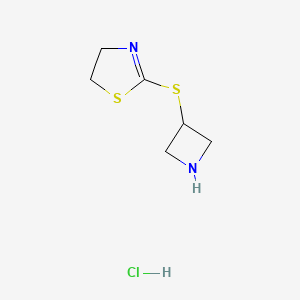

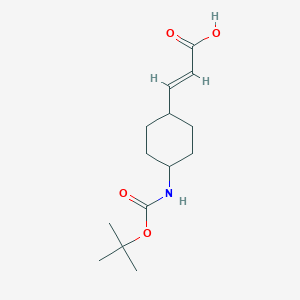

![2-[(E)-2-(3,4-dihydro-2H-pyran-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15311484.png)
